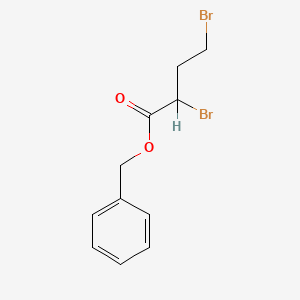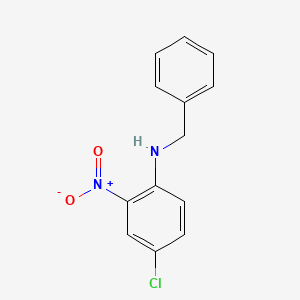
N-benzyl-4-chloro-2-nitroaniline
Overview
Description
N-benzyl-4-chloro-2-nitroaniline: is an organic compound with the molecular formula C13H11ClN2O2 . It is characterized by the presence of a benzyl group attached to a 4-chloro-2-nitroaniline core.
Mechanism of Action
Target of Action
N-benzyl-4-chloro-2-nitroaniline is a complex organic compound with a molecular formula of C13H11ClN2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that nitroaniline compounds can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitroaniline compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s known that the compound can influence the electro-optical properties of liquid crystal cells . Specifically, the threshold voltage (Vth) decreases with increased concentration of the compound, suggesting that it can modulate the electrical properties of these cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s electro-optical effects on liquid crystal cells are concentration-dependent . Moreover, the presence of polar solvents can improve the quality of the compound’s single crystals and enhance their terahertz efficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to produce 4-chloro-2-nitroaniline, followed by a benzylation reaction. The nitration step involves treating chlorobenzene with nitric acid, resulting in a mixture of 2-nitro and 4-nitro derivatives, which are then separated . The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and benzylation reactions, with careful control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Strong nucleophiles such as hydroxide, methoxide, and amide are used for substitution reactions.
Major Products Formed:
Reduction: 4-chloro-2-nitroaniline is converted to 4-chloro-2-aminobenzene.
Substitution: Products include 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Scientific Research Applications
N-benzyl-4-chloro-2-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
4-chloro-2-nitroaniline: Shares the core structure but lacks the benzyl group.
N-benzyl-2-methyl-4-nitroaniline: Similar structure with a methyl group instead of a chloro group.
2-chloro-4-nitroaniline: Similar structure but with the chloro and nitro groups in different positions.
Uniqueness: N-benzyl-4-chloro-2-nitroaniline is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
N-benzyl-4-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBSRAZIKXNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386114 | |
| Record name | N-benzyl-4-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10066-18-9 | |
| Record name | N-benzyl-4-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


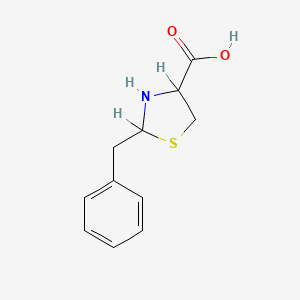

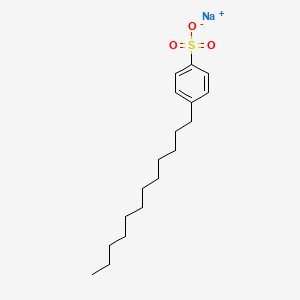
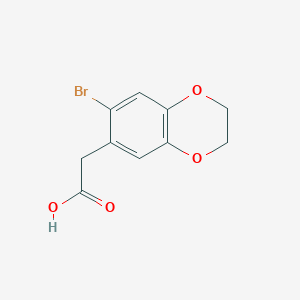
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
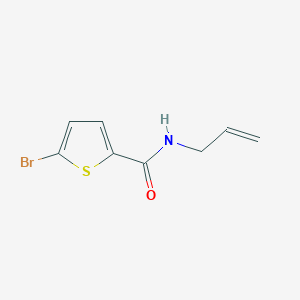
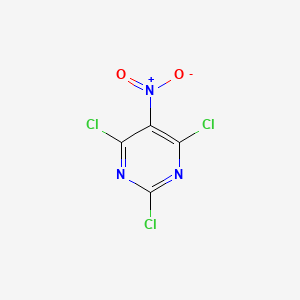
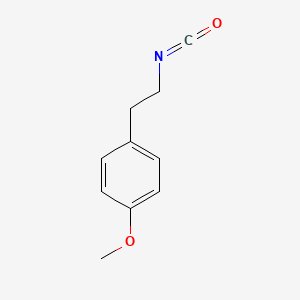
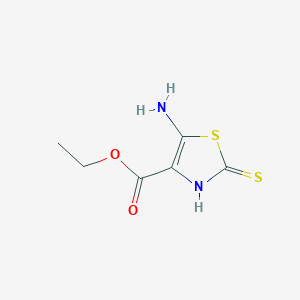


![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
